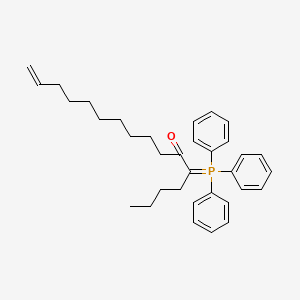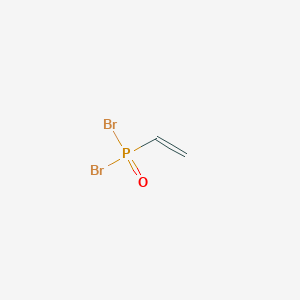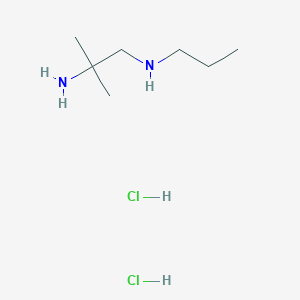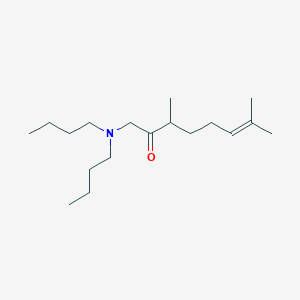
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one is an organic compound characterized by its unique structure, which includes a dibutylamino group and a dimethylated octene backbone
Métodos De Preparación
The synthesis of 1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one typically involves the reaction of cyanuric chloride with dibutylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the dibutylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparación Con Compuestos Similares
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one can be compared with other similar compounds such as:
1-(Dibutylamino)-3,7-dimethyloctane: Lacks the double bond present in this compound, resulting in different chemical reactivity.
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-ol: Contains a hydroxyl group, which alters its solubility and reactivity.
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-thiol: The presence of a thiol group provides different redox properties
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Propiedades
Número CAS |
89434-25-3 |
|---|---|
Fórmula molecular |
C18H35NO |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
1-(dibutylamino)-3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C18H35NO/c1-6-8-13-19(14-9-7-2)15-18(20)17(5)12-10-11-16(3)4/h11,17H,6-10,12-15H2,1-5H3 |
Clave InChI |
XBRXNCKWSIJVAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC(=O)C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)

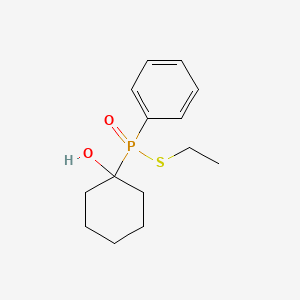
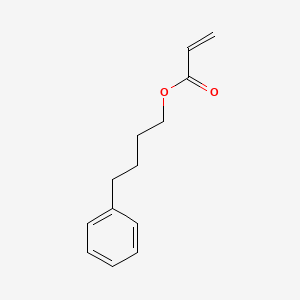
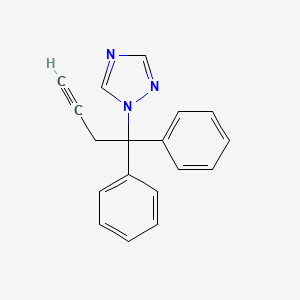
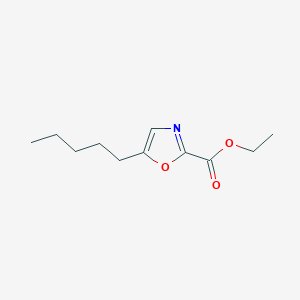
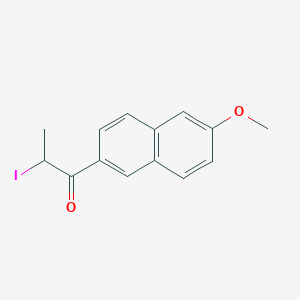
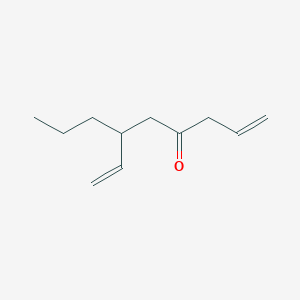
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
